molecular formula C15H19NO2 B3018972 Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate CAS No. 2248350-88-9

Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate

Cat. No. B3018972
CAS RN: 2248350-88-9
M. Wt: 245.322
InChI Key: JYQYQQQGWNDLSI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline is a structural motif of various natural products and therapeutic lead compounds . It’s an important heterocyclic compound that has garnered significant attention due to its presence in various natural and non-natural compounds with intriguing biological properties .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a subject of considerable research interest . One method involves the regioselective 1,4-phosponylation to N-Cbz quinolin-4 (1H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction to give the cis stereoisomers as favored products .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline is represented by the empirical formula C9H11N . The molecular weight is 133.19 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinoline are diverse and depend on the specific derivatives and reaction conditions . For instance, one reaction involves the regioselective 1,4-phosponylation to N-Cbz quinolin-4 (1H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline include a refractive index of 1.593, a boiling point of 113-117 °C/10 mmHg, a melting point of 9-14 °C, and a density of 1.061 g/mL at 25 °C .

Safety and Hazards

The safety and hazards of 1,2,3,4-tetrahydroquinoline are represented by the GHS pictograms GHS06 and GHS08, indicating that it is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the study of 1,2,3,4-tetrahydroquinoline and its derivatives are likely to involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in drug design .

properties

IUPAC Name

ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15(8-9-15)12-7-10-16-13-6-4-3-5-11(12)13/h3-6,12,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQYQQQGWNDLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CCNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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